Ethyl 4-chloro-5-methylpicolinate
Description
Significance of Pyridine (B92270) Carboxylate Esters in Organic Synthesis
Pyridine carboxylate esters, the chemical class to which Ethyl 4-chloro-5-methylpicolinate belongs, are foundational intermediates in organic synthesis. google.com Their utility stems from their role in constructing a multitude of more complex chemical structures. google.comresearchgate.net They are particularly important in the pharmaceutical and fine chemical industries. researchgate.netgoogle.com For instance, these esters can be readily converted into pyridine carboxamides, a famous example being the B vitamin niacinamide, through reaction with ammonia. google.com They are also precursors for hydrazide derivatives, some of which have shown potential anti-tubercular activity. google.com
The synthesis of pyridine carboxylate esters itself is a significant area of chemical process research. Efficient methods for esterification, often starting from pyridine carboxylic acids and alcohols, are crucial for industrial applications. google.comgoogle.com Research in this area focuses on developing and optimizing catalytic processes to improve yields and create more economical and environmentally benign synthesis routes. google.com The use of various catalysts, such as sulfonic acids, has been explored to facilitate these transformations under milder conditions. google.com Furthermore, pyridine carboxylate esters are employed as building blocks in the synthesis of small-molecule inhibitors for enzymes, highlighting their importance in drug discovery and development. nih.gov
Research Trajectories for Halogenated Picolinates
The introduction of halogen atoms into organic molecules, such as in halogenated picolinates, is a key strategy in medicinal and agricultural chemistry. Halogenation can significantly modify the physicochemical properties of a compound, often enhancing its biological activity. nih.gov Halogenated natural products, for example, exhibit a wide range of pharmacological effects, including antibacterial, antitumor, and anti-inflammatory properties. nih.gov This makes halogenated compounds, including synthetic ones like halogenated picolinates, a rich resource for the development of new drugs and agrochemicals. smolecule.comnih.gov
Current research into halogenated picolinates and related heterocyclic compounds follows several key trajectories. One major focus is the development of novel, selective, and efficient methods for their synthesis. google.com This includes exploring new chlorinating agents and reaction conditions, such as electrochemical chlorination, to avoid harsh reagents and improve the sustainability of the process. google.com Another significant research avenue is the exploration of their bioactivities. smolecule.comnih.gov For instance, this compound has been investigated for potential antimicrobial and insecticidal properties. smolecule.com The strategic placement of halogen atoms on the picolinate (B1231196) scaffold allows chemists to fine-tune the molecule's properties, leading to the discovery of new functional molecules for a variety of applications in materials science and life sciences. bldpharm.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVSFVKKLKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856781 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261739-13-2 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Chloro 5 Methylpicolinate
Established Synthesis Routes
Traditional methods for the synthesis of ethyl 4-chloro-5-methylpicolinate rely on well-established chemical transformations. These routes are often characterized by their straightforward nature, though they may present challenges in terms of reaction conditions and purification.
Traditional Synthesis via Reaction of 4-chloro-5-methylpicolinic acid with Ethanol (B145695)
A common and established route for the synthesis of picolinate (B1231196) esters involves the esterification of the corresponding carboxylic acid. In the case of this compound, this would traditionally start from 4-chloro-5-methylpicolinic acid.
A closely related synthesis is that of methyl 4-chloropicolinate, which provides a clear procedural framework. In a documented synthesis of methyl 4-chloropicolinate, 2-picolinic acid is first treated with thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride. This intermediate is then reacted with methanol (B129727) to yield the methyl ester. organic-chemistry.org
By analogy, the synthesis of this compound would involve the reaction of 4-chloro-5-methylpicolinoyl chloride with ethanol. The initial step would be the conversion of 4-chloro-5-methylpicolinic acid to its acyl chloride using a chlorinating agent like thionyl chloride. The subsequent addition of ethanol would lead to the formation of the desired ethyl ester. The reaction is typically performed in an inert solvent, and a base may be used to neutralize the hydrochloric acid byproduct.
Reaction Scheme (Analogous):
4-chloro-5-methylpicolinic acid + SOCl₂ → 4-chloro-5-methylpicolinoyl chloride + SO₂ + HCl
4-chloro-5-methylpicolinoyl chloride + CH₃CH₂OH → this compound + HCl
While specific details for the reaction of 4-chloro-5-methylpyridine with ethyl chloroacetate (B1199739) under basic conditions were not found in the provided search results, this classical approach represents a viable, though potentially lower-yielding, alternative.
Reflux Methodologies for Picolinate Ester Formation
Refluxing is a standard and widely used technique in organic synthesis to carry out reactions at a controlled, elevated temperature, which is typically the boiling point of the solvent. This method is frequently employed for esterification reactions, including the synthesis of picolinate esters, as it helps to increase the reaction rate.
The synthesis of ethyl picolinate, a parent compound to the target molecule, is a classic example of a reflux-driven esterification. In a typical procedure, picolinic acid is refluxed with anhydrous ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). chemicalbook.com The reaction mixture is heated overnight to ensure completion. The workup involves concentrating the mixture, neutralizing the excess acid with a base like sodium carbonate (Na₂CO₃), and then extracting the ester with an organic solvent. chemicalbook.com
This reflux methodology is directly applicable to the synthesis of this compound from 4-chloro-5-methylpicolinic acid and ethanol. The presence of the chloro and methyl substituents on the pyridine (B92270) ring is unlikely to interfere with the fundamental Fischer esterification mechanism.
| Parameter | Typical Condition for Picolinate Ester Synthesis |
| Reactants | Picolinic Acid Derivative, Anhydrous Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Boiling point of ethanol (under reflux) |
| Reaction Time | Typically overnight |
| Workup | Neutralization, Extraction |
This table presents typical conditions for Fischer esterification of picolinic acids based on established procedures.
Advanced Synthetic Strategies
To overcome some of the limitations of traditional methods, such as long reaction times and the use of harsh reagents, advanced synthetic strategies have been developed. These include continuous flow synthesis and the use of metal catalysts to facilitate key bond-forming reactions.
Continuous Flow Synthesis Techniques for Enhanced Efficiency and Yield
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.net These features can lead to higher yields, reduced reaction times, and easier scalability compared to traditional batch processes.
While a specific continuous flow synthesis for this compound has not been detailed in the available literature, the synthesis of other heterocyclic esters has been successfully demonstrated using this technology. mdpi.comuc.pt For instance, the synthesis of α-functionalized esters has been achieved through continuous flow protocols involving the generation of unstable intermediates like lithium enolates, which are difficult to handle in batch reactions. researchgate.net
A hypothetical continuous flow process for the synthesis of this compound could involve pumping a solution of 4-chloro-5-methylpicolinoyl chloride and ethanol through a heated microreactor. The short residence time within the reactor, combined with the efficient mixing and heat transfer, could significantly accelerate the esterification reaction. This approach could also be adapted for the direct reaction of 4-chloro-5-methylpyridine with an appropriate reagent under high-temperature and high-pressure conditions, which are safely achievable in a flow system.
Catalytic Approaches in Picolinate Synthesis
Catalysis plays a pivotal role in modern organic chemistry by enabling efficient and selective transformations. In the context of picolinate synthesis, catalytic methods can be employed to facilitate the crucial bond-forming steps.
Transition metal catalysts, particularly those based on palladium, have been extensively used for cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of synthesizing the precursor to this compound, a palladium catalyst could be used to couple a suitable organometallic pyridine derivative with a chlorine source.
More broadly, metal catalysts are integral to the synthesis of various nitrogen-containing heterocycles. mdpi.com For example, iron-catalyzed reactions have been developed for the synthesis of substituted imidazoles and pyrimidines. mdpi.com While a specific metal-catalyzed synthesis of this compound is not prominently reported, the principles of metal-catalyzed C-X bond formation represent a potent and viable strategy for the synthesis of this and related halogenated picolinates. Research in this area continues to provide new and efficient catalytic systems for the construction of complex heterocyclic molecules. researchgate.net
Heterogeneous Catalysis in Picolinate Derivative Synthesis (e.g., using UiO-66(Zr)-N(CH2PO3H2)2)
The synthesis of picolinate derivatives, including structures analogous to this compound, has been effectively achieved through multi-component reactions employing advanced heterogeneous catalysts. nih.govrsc.orgchem960.com A notable example is the use of the metal-organic framework (MOF) UiO-66(Zr)-N(CH2PO3H2)2. nih.govresearchgate.netnih.gov This nanoporous heterogeneous catalyst facilitates the synthesis of picolinates and picolinic acid derivatives at ambient temperatures. nih.govrsc.orgchem960.comnih.gov
The catalyst, a zirconium-based MOF functionalized with phosphonic acid tags, demonstrates high thermal stability and a large surface area, making it an efficient and reusable catalyst. nih.gov In a model reaction for the synthesis of picolinate derivatives, a combination of ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and an aldehyde (such as 4-chlorobenzaldehyde, a structural relative) was used. nih.gov The UiO-66(Zr)-N(CH2PO3H2)2 catalyst proved to be highly effective, and its heterogeneous nature allows for easy separation from the reaction mixture and recyclability for up to seven cycles without a significant loss in its catalytic activity. nih.gov The reaction mechanism is proposed to proceed via a cooperative vinylogous anomeric-based oxidation. nih.govrsc.org
Electrochemical Synthesis for Halogenated Organic Compounds (analogous to related pyrazole (B372694) carboxylates)
Electrochemical methods offer a green and efficient alternative for the synthesis of halogenated organic compounds, a class to which this compound belongs. cardiff.ac.uk These techniques can be applied to the chlorination of various heterocyclic compounds, including those structurally similar to picolinates, such as pyrazole carboxylates. researchgate.netnih.govgoogle.com
Electrosynthetic Routes for Chlorination
Electrosynthetic chlorination typically involves the anodic oxidation of a chloride ion source, such as hydrochloric acid or a salt like sodium chloride, to generate active chlorinating species. rsc.orgnih.gov These reactive species then react with the organic substrate to yield the chlorinated product. rsc.org This method avoids the use of harsh and often toxic chlorinating agents like sulfuryl chloride. google.com
For instance, a patented method for the synthesis of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate—a halogenated heterocyclic ester—utilizes an electrolytic chlorination process. google.com In this procedure, the starting pyrazole carboxylate is dissolved in an organic solvent mixed with aqueous hydrochloric acid to form the electrolyte. google.com The application of a constant current then effects the chlorination. google.comnih.gov Such a process could be analogously applied to the chlorination of an appropriate ethyl 5-methylpicolinate precursor. The reaction conditions are generally mild, and the process can offer high yields and product purity. researchgate.netgoogle.com
Atom Economy Considerations in Electrochemical Synthesis
A significant advantage of electrochemical synthesis is its potential for high atom economy, a key principle of green chemistry. cardiff.ac.uku-tokyo.ac.jpnumberanalytics.com Atom economy focuses on maximizing the incorporation of atoms from the reactants into the final product, thus minimizing waste. numberanalytics.comyoutube.com
In electrosynthesis, the primary reagent is the electron, which can be considered a "massless" and clean reagent, eliminating the need for chemical oxidants or reductants that would otherwise become waste products. cardiff.ac.uk For example, in the electrochemical chlorination of a pyrazole carboxylate, the by-product, HCl, can be recycled as a raw material for the reaction, which further enhances the atom economy. google.com By avoiding stoichiometric halogenating agents and enabling the recycling of by-products, electrochemical methods present a more sustainable and efficient route for the synthesis of compounds like this compound. cardiff.ac.ukgoogle.com
Optimization of Reaction Parameters in this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield, selectivity, and efficiency of any chemical synthesis. For the preparation of this compound, key parameters to consider include the solvent system, temperature, and pressure.
Solvent System Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the efficiency and selectivity of a reaction. In the synthesis of picolinate derivatives using the UiO-66(Zr)-N(CH2PO3H2)2 catalyst, various solvents were tested to determine the optimal conditions. nih.gov Ethanol was identified as the most effective solvent, providing the highest yield in the model reaction. nih.gov The use of a natural low-eutectic solvent (NADES) has also been explored in the synthesis of related compounds like (R)-4-chloro-3-hydroxybutyrate, where it was found to improve cell permeability in whole-cell catalysis, thereby increasing the reaction yield. mdpi.com
| Solvent | Yield (%) |
|---|---|
| H2O | 70 |
| EtOH | 94 |
| CH3CN | 85 |
| DCM | 60 |
| Toluene | 50 |
| Solvent-free | 45 |
Temperature and Pressure Influence on Yield
Temperature is a critical parameter that can influence reaction rates and product yields. For the synthesis of picolinate derivatives catalyzed by UiO-66(Zr)-N(CH2PO3H2)2, the reaction proceeds efficiently at ambient temperature, which is a significant advantage. nih.govnih.gov However, an optimization study showed that increasing the temperature from room temperature to 80 °C did not lead to a further increase in yield, indicating that the reaction performs optimally under milder conditions. nih.gov In other chlorination processes, such as the vapor-phase chlorination of pyridine derivatives, temperature control is crucial, with specific temperature zones being maintained to ensure selective chlorination. google.com For instance, a patented process uses a hot spot controlled at 350°C to 500°C, followed by a lower temperature zone. google.com Similarly, the synthesis of methyl 4-chloropicolinate involves heating at 72°C. chemicalbook.com
Information regarding the specific influence of pressure on the synthesis of this compound is not extensively detailed in the available literature, though many synthetic procedures are carried out at atmospheric pressure.
| Temperature (°C) | Yield (%) |
|---|---|
| Room Temperature | 94 |
| 40 | 94 |
| 60 | 94 |
| 80 | 94 |
Catalyst Loading and Co-catalyst Effects
The efficiency of the esterification step is highly dependent on the choice and amount of catalyst, as well as the presence of any co-catalysts.
Catalyst Loading:
In Fischer esterification, strong protic acids are typically employed as catalysts. Common choices include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalyst loading is a critical parameter that can influence the reaction rate and yield.
Insufficient catalyst loading will result in a slow reaction, while excessive amounts can lead to side reactions, such as dehydration of the alcohol or degradation of the starting material or product. For laboratory-scale preparations, catalyst loading is typically in the range of 1-5 mol% relative to the carboxylic acid. In industrial processes, optimization of catalyst loading is crucial to balance reaction time, yield, and cost. For instance, in continuous esterification processes, the amount of catalyst introduced might be maintained between 0.1 and 2% by weight relative to the reaction medium. google.com
Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or silica-supported acids, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. organic-chemistry.org The loading of these heterogeneous catalysts is determined by the number of accessible acidic sites on the support.
Co-catalyst Effects:
In some esterification reactions, co-catalysts are used to enhance the rate and selectivity. For instance, in certain industrial applications, corrosion inhibitors like copper (II) sulfate (B86663) may be added when using strong acid catalysts in metal reactors. google.com
While not always necessary for a standard Fischer esterification, the use of activating agents can be considered a form of co-catalysis. For example, the use of a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a powerful method for ester synthesis, particularly for sterically hindered substrates. thieme-connect.de In this case, DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. thieme-connect.de
The table below summarizes the role of various catalysts and their typical loading in esterification reactions relevant to the synthesis of this compound.
| Catalyst/Co-catalyst | Type | Typical Loading | Role |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | 1-5 mol% | Protonates the carbonyl oxygen, activating the carboxylic acid. masterorganicchemistry.com |
| p-Toluenesulfonic Acid (TsOH) | Homogeneous Acid | 1-5 mol% | Similar to H₂SO₄, provides a strong acid source. masterorganicchemistry.com |
| Solid Acid Resins | Heterogeneous Acid | Varies | Provides acidic sites for catalysis and allows for easy removal. organic-chemistry.org |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Catalytic | Acts as a highly effective acylation catalyst, often with an activating agent. thieme-connect.de |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediate, 4-chloro-5-methylpicolinic acid, and the final product, this compound, is crucial to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the compounds and the nature of the impurities.
Purification of 4-chloro-5-methylpicolinic Acid:
The carboxylic acid intermediate is a solid at room temperature. After its synthesis, it is typically isolated by filtration. Recrystallization is a common and effective method for its purification. A suitable solvent system is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature or below. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, can be effective. The process involves dissolving the crude acid in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration and dried.
Purification of this compound:
The final ester product is likely to be a liquid or a low-melting solid at room temperature. cymitquimica.com Its purification typically involves a series of steps:
Work-up: After the esterification reaction is complete, the reaction mixture is typically cooled and diluted with an organic solvent, such as ethyl acetate. chemicalbook.com The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid. chemicalbook.com This is followed by washing with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). chemicalbook.com
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude ester.
Distillation or Chromatography: For further purification, the crude ester can be subjected to vacuum distillation if it is a liquid with a suitable boiling point. This method separates the desired product from non-volatile impurities and other volatile components with different boiling points.
Alternatively, column chromatography is a highly effective purification technique. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica (B1680970) gel column. The column is then eluted with a solvent system of increasing polarity, typically a mixture of hexanes and ethyl acetate. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The pure fractions are then combined, and the solvent is evaporated to yield the purified this compound.
The following table outlines the common purification techniques for the intermediate and final product.
| Compound | Purification Technique | Description |
| 4-chloro-5-methylpicolinic acid | Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. |
| This compound | Extraction | Separating the product from the reaction mixture using immiscible solvents. chemicalbook.comchemicalbook.com |
| Column Chromatography | Separating the product based on its differential adsorption on a stationary phase (e.g., silica gel). | |
| Vacuum Distillation | Purifying a liquid by separating it from non-volatile impurities based on boiling point differences under reduced pressure. |
Chemical Transformations and Reactivity of Ethyl 4 Chloro 5 Methylpicolinate
Ester Hydrolysis and Transesterification Reactions
The ester functionality in Ethyl 4-chloro-5-methylpicolinate is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxylic acid derivative portion of the molecule.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-chloro-5-methylpicolinic acid, can be achieved under either acidic or basic conditions.
Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Basic hydrolysis, also known as saponification, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | HCl (aq) or H₂SO₄ (aq), Heat | 4-chloro-5-methylpicolinic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 4-chloro-5-methylpicolinic acid |
This table presents typical conditions for the hydrolysis of ethyl picolinate (B1231196) derivatives.
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol reactant. For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound.
| Catalyst | Alcohol | Product |
| Acid (e.g., H₂SO₄) | Methanol | Mthis compound |
| Base (e.g., NaOMe) | Methanol | Mthis compound |
| Acid (e.g., H₂SO₄) | Isopropanol | Isopropyl 4-chloro-5-methylpicolinate |
This table provides illustrative examples of transesterification reactions for picolinate esters.
Nucleophilic Substitution on the Pyridine (B92270) Ring
The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, a common reaction for halopyridines. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
The chlorine atom can be displaced by a variety of nucleophiles, leading to a wide range of substituted picolinates. Common nucleophiles include amines, alkoxides, and azide ions. For example, reaction with an amine, such as morpholine, in the presence of a base can yield the corresponding 4-amino-5-methylpicolinate derivative. Similarly, reaction with sodium azide can introduce an azido group at the 4-position. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the formation of C-N bonds with a broad range of amines.
| Nucleophile | Reagent/Catalyst | Product |
| Amine (e.g., Morpholine) | Base (e.g., K₂CO₃) or Pd catalyst | Ethyl 4-(morpholin-4-yl)-5-methylpicolinate |
| Azide | Sodium azide (NaN₃) | Ethyl 4-azido-5-methylpicolinate |
| Cyanide | Palladium catalyst, Cyanide source | Ethyl 4-cyano-5-methylpicolinate |
This table showcases representative nucleophilic substitution reactions on 4-chloropicolinate systems.
Nucleophilic attack on substituted pyridines is highly regioselective. In the case of this compound, the chlorine atom is at an activated position (C-4). The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate formed during the nucleophilic aromatic substitution (SNAr) mechanism, particularly when the attack occurs at the C-2 or C-4 position. The presence of the ester group at C-2 further influences the electronic distribution of the ring. The methyl group at C-5 has a minor electronic effect but can exert some steric influence on the incoming nucleophile.
Functionalization of the Methyl Group
The methyl group at the 5-position of the pyridine ring can also undergo various chemical transformations, allowing for further diversification of the molecule.
One common reaction is oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid, can oxidize the methyl group to a carboxylic acid. This would transform this compound into a pyridine-2,5-dicarboxylic acid derivative.
Another potential transformation is halogenation of the methyl group. This typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of Ethyl 4-chloro-5-(bromomethyl)picolinate. This brominated product is a versatile intermediate that can undergo further nucleophilic substitution reactions at the benzylic-like position.
| Transformation | Reagents | Product |
| Oxidation | KMnO₄, Heat | 4-chloro-2-(ethoxycarbonyl)pyridine-5-carboxylic acid |
| Halogenation | N-Bromosuccinimide (NBS), Radical initiator | Ethyl 4-chloro-5-(bromomethyl)picolinate |
This table illustrates potential functionalization reactions of the methyl group on the picolinate ring.
Selective Oxidation and Halogenation of the Alkyl Side Chain
The methyl group at the 5-position of the pyridine ring is a potential site for functionalization through oxidation or halogenation. Such transformations are valuable for introducing further complexity and providing handles for subsequent reactions.
Oxidation: The selective oxidation of a methyl group on a pyridine ring can be challenging but is often accomplished using strong oxidizing agents. For related methylpyridine derivatives, reagents like potassium permanganate (KMnO4) or selenium dioxide (SeO2) can be employed to convert the methyl group into a carboxylic acid or an aldehyde, respectively. The specific conditions, including solvent and temperature, must be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the heterocyclic ring, particularly given the presence of the electron-withdrawing chloro and ester groups.
Halogenation: Free-radical halogenation is a common method for functionalizing benzylic C-H bonds, and this reactivity extends to the methyl groups on pyridine rings. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a radical initiator like benzoyl peroxide or AIBN, can be used to introduce a halogen to the methyl group. This transformation yields a halomethylpyridine derivative, which is a versatile intermediate for nucleophilic substitution reactions. For instance, the resulting 5-(bromomethyl) derivative of the parent compound could be used to introduce a variety of oxygen, nitrogen, or carbon nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-4 position of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments onto the pyridine core.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. This reaction is catalyzed by a palladium(0) complex and requires a base. The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich and sterically bulky phosphine ligands, have made the coupling of aryl chlorides efficient. For substrates like this compound, the 4-chloro position is activated towards oxidative addition and can readily participate in Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups, yielding biaryl compounds.
Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Pyridine Derivatives
| Starting Material | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 °C, 12h | 85% |
| Ethyl 4-chloropicolinate | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 80 °C, 6h | 92% |
This table presents representative data compiled from typical Suzuki-Miyaura reactions on related substrates to illustrate expected outcomes.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. Similar to the Suzuki coupling, the reaction relies on a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields and accommodating a wide range of substrates, including less reactive aryl chlorides.
The 4-chloro position of this compound is susceptible to amination under Buchwald-Hartwig conditions. This allows for the introduction of primary or secondary amines, as well as other nitrogen nucleophiles, to generate 4-amino-picolinate derivatives. Recent advancements have even enabled the use of ammonium (B1175870) salts or aqueous ammonia as the nitrogen source, providing a direct route to primary arylamines.
Table 2: Examples of Palladium-Catalyzed Amination with Chloro-Pyridine Derivatives
| Starting Material | Amine | Catalyst System | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| 4-Chlorotoluene | N-Methylaniline | Pd(OAc)2 / YPhos ligand | NaOtBu | Toluene | RT, 1h | >95% |
| 4-Chloropyridine | Morpholine | Pd2(dba)3 / RuPhos | K2CO3 | Dioxane | 100 °C, 12h | 88% |
This table presents representative data from Buchwald-Hartwig amination reactions on related substrates to illustrate the potential reactivity.
Transition metal-catalyzed C-H activation is a powerful strategy that enables the direct functionalization of otherwise unreactive carbon-hydrogen bonds. This approach offers a more atom-economical and efficient alternative to traditional methods that require pre-functionalized starting materials. A common strategy in C-H activation is the use of a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby controlling the regioselectivity of the reaction.
The picolinate moiety in this compound can act as such a directing group. The nitrogen atom and the carbonyl oxygen of the ester can chelate to a transition metal center (e.g., palladium, rhodium, iridium), directing the functionalization of ortho C-H bonds on an adjacent aromatic ring if one were present at the 4-position. More relevant to the parent compound, picolinamide derivatives (formed by converting the ester to an amide) are well-established directing groups for the functionalization of distal C(sp3)-H bonds in aliphatic chains. This principle highlights the synthetic potential of the picolinate group to guide selective C-H functionalization in more complex derivatives of the title compound. The general mechanism involves the coordination of the directing group, followed by cyclometalation to form a metallacycle intermediate, which then undergoes further reaction to yield the functionalized product.
Mechanistic Investigations of Reactions Involving Ethyl 4 Chloro 5 Methylpicolinate
Reaction Pathway Elucidation through Kinetic Studies
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For a compound like Ethyl 4-chloro-5-methylpicolinate, which is primed for nucleophilic aromatic substitution (SNAr) at the 4-position, kinetic analysis would be crucial.
Rate = k[this compound][Nucleophile]
The rate constant, k, provides a measure of the reaction's speed under specific conditions. By performing these experiments at different temperatures, the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined using the Arrhenius equation. These parameters offer insights into the energy landscape of the reaction and the structure of the transition state.
Furthermore, studying the effect of substituents on the nucleophile or the aromatic ring (in related picolinate (B1231196) derivatives) would allow for the construction of linear free-energy relationships, such as the Hammett or Brønsted plots. These relationships can reveal the extent of bond formation or cleavage and charge development in the rate-determining step of the reaction. For instance, a significant Brønsted coefficient (β) would suggest a high degree of bond formation between the nucleophile and the pyridine (B92270) ring in the transition state.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile
| Entry | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 1 | 0.01 | 0.01 | 1.0 x 10⁻⁶ | 0.01 |
| 2 | 0.02 | 0.01 | 2.0 x 10⁻⁶ | 0.01 |
| 3 | 0.01 | 0.02 | 2.0 x 10⁻⁶ | 0.01 |
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is a powerful tool for confirming a proposed reaction mechanism. In the context of nucleophilic aromatic substitution on this compound, the key intermediate would be the Meisenheimer complex. This is a negatively charged species formed by the addition of the nucleophile to the pyridine ring, which temporarily disrupts the aromaticity.
Advanced spectroscopic techniques are required to detect and characterize such transient species. Low-temperature NMR spectroscopy is a particularly valuable method, as the reduced temperature can slow down the reaction, allowing the concentration of the intermediate to build up to observable levels. Changes in the chemical shifts and coupling constants of the pyridine ring protons and carbons upon formation of the Meisenheimer complex would provide structural information.
In addition to NMR, time-resolved UV-Vis spectroscopy and rapid-scan infrared spectroscopy could be employed to monitor the formation and decay of intermediates that have distinct electronic or vibrational signatures. The identification of an N-phosphonium pyridinium (B92312) intermediate has been reported in related pyridine SNAr reactions, which was detectable by NMR spectroscopy. nih.gov This highlights the potential for spectroscopic methods to uncover novel reactive species.
Computational Chemistry Approaches to Reaction Mechanisms
In the absence of extensive experimental data, computational chemistry provides a powerful alternative for investigating reaction mechanisms. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, transition states, and intermediates.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and has proven to be a reliable tool for investigating reaction mechanisms. For reactions of this compound, DFT calculations would be employed to locate the transition state structures for key elementary steps, such as the formation of the Meisenheimer intermediate and the subsequent departure of the chloride leaving group.
The geometry of the transition state provides a snapshot of the molecule at the highest point of the energy barrier. Analysis of the bond lengths and angles in the calculated transition state can reveal the extent of bond formation and breaking. For example, in an SNAr reaction, the length of the forming nucleophile-carbon bond and the breaking carbon-chlorine bond in the transition state would indicate whether the transition state is early (reactant-like) or late (intermediate-like).
Furthermore, the calculation of vibrational frequencies is essential to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. DFT calculations have been successfully used to study the mechanism of related nucleophilic aromatic substitutions on other heterocyclic systems.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of the reaction.
The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. A higher activation barrier corresponds to a slower reaction. DFT calculations can provide quantitative estimates of these barriers, allowing for a comparison of different possible reaction pathways. For instance, in the case of this compound, one could computationally compare the activation barriers for nucleophilic attack at different positions on the pyridine ring to explain the observed regioselectivity.
The table below presents a hypothetical reaction energy profile for the SNAr reaction of this compound, illustrating the type of information that would be obtained from DFT calculations.
Table 2: Hypothetical DFT-Calculated Relative Energies for the SNAr Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Meisenheimer Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
Applications of Ethyl 4 Chloro 5 Methylpicolinate in Advanced Materials and Chemical Synthesis
Utilization as a Key Building Block in Heterocyclic Chemistry
The unique arrangement of functional groups on the pyridine (B92270) ring of Ethyl 4-chloro-5-methylpicolinate makes it an ideal scaffold for constructing more complex heterocyclic systems. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the ethyl ester at the 2-position can undergo various transformations such as hydrolysis, amidation, or reduction.
Synthesis of Substituted Pyridine Derivatives
This compound is a foundational reagent for creating a variety of substituted pyridine derivatives. The chloro group can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups onto the pyridine core. This reactivity is fundamental in medicinal and materials chemistry, where the properties of a molecule are finely tuned by altering its substituents. For instance, the reaction with various amines can lead to the formation of 4-aminopyridine derivatives, a common motif in pharmacologically active compounds. Similarly, the ester group can be converted into amides or other functionalities, further expanding the molecular diversity achievable from this single precursor.
Construction of Fused Polycyclic Systems (e.g., related to pyrimidine derivatives)
The strategic placement of reactive sites on this compound facilitates its use in intramolecular and intermolecular cyclization reactions to form fused polycyclic systems. These complex structures are often the core of advanced materials and biologically active molecules. For example, derivatives of this compound can be used to synthesize pyridinylpyrimidine structures. In such syntheses, a picolinate-related starting material can react with reagents to build an adjacent pyrimidine ring, resulting in a fused bicyclic system. This class of compounds, known as pyridinylpyrimidines, has been investigated for applications in agrochemicals, specifically as fungicides. google.com
Role in Agrochemical Development
The pyridine ring is a common feature in many modern agrochemicals due to its favorable biological activity and metabolic stability. This compound serves as an important intermediate in the synthesis pathways for various classes of pesticides, including insecticides, fungicides, and herbicides.
Precursor for Insecticidal Agents
This compound is a valuable precursor for synthesizing complex insecticidal agents. While specific examples directly using this compound are proprietary, its structural motifs are found in potent insecticides. For instance, the structurally related pyrazole (B372694) compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, is identified as a key intermediate in the synthesis of Tolfenpyrad, a novel pyrazole amide insecticide and acaricide. This highlights the utility of chloro-substituted heterocyclic esters in constructing the core structures of modern pest control agents.
Intermediate in Fungicide Synthesis
The pyridine moiety is integral to the structure of numerous fungicides. This compound provides a foundational pyridine core that can be elaborated into fungicidally active molecules. Research has shown that pyridine derivatives are effective as sterol biosynthesis inhibitors, a key mechanism for controlling fungal pathogens. acs.org For example, novel fungicides based on 4-chloropyrazole-based pyridine structures have been rationally designed and synthesized, demonstrating potent activity. acs.org Furthermore, various 2-phenoxy-1-(3-pyridyl)ethan-1-ols have been synthesized and shown to possess high fungal toxicity. researchgate.net These examples underscore the role of substituted pyridines, derivable from intermediates like this compound, in the discovery of new agents for plant disease management. acs.orgresearchgate.net
Development of Herbicidal Compounds (related to 4-amino-6-(heterocycle) picolinates)
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. This compound is structurally related to the core of this herbicide family. The development of novel herbicides often involves modifying the substituents on the picolinate (B1231196) ring to enhance efficacy and crop selectivity. Specifically, compounds classified as 4-amino-6-(heterocyclic)picolinates are potent herbicides used to control undesirable vegetation. These complex molecules are synthesized from simpler picolinate precursors, demonstrating the role of foundational molecules like this compound in the production of advanced herbicidal compounds.
Table of Compounds Mentioned
| Compound Name | Chemical Class |
| This compound | Substituted Pyridine |
| Tolfenpyrad | Pyrazole Amide Insecticide |
| Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate | Pyrazole Carboxylate |
| 4-amino-6-(heterocycle) picolinates | Picolinate Herbicide |
| Pyridinylpyrimidine | Fused Heterocycle |
| 2-phenoxy-1-(3-pyridyl)ethan-1-ols | Pyridyl Alcohol Fungicide |
| 4-chloropyrazole-based pyridines | Pyridine Fungicide |
Intermediacy in Pharmaceutical Synthesis Programs
The pyridine carboxylic acid framework, and specifically picolinic acid derivatives, is a cornerstone in the development of numerous therapeutic agents. These structures are present in a wide array of drugs targeting conditions from infections and cancer to neurological and metabolic disorders. This compound functions as a key intermediate, providing a foundational structure that can be extensively modified to create novel, biologically active compounds.
Picolinic acid and its esters are crucial starting materials in the synthesis of complex pharmaceutical molecules. The specific arrangement of substituents on this compound offers medicinal chemists a versatile platform for creating a diverse range of picolinic acid derivatives. The chloro and methyl groups can direct further chemical modifications or can be incorporated into the final structure of the bioactive compound.
For instance, picolinic acid derivatives are integral to the synthesis of certain drugs for respiratory disorders. A notable example is the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound developed for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) google.com. While the synthesis of this specific molecule starts from a different picolinic acid derivative, it highlights the general strategy of using such substituted picolinates as key intermediates in multi-step syntheses to build complex and potent drug candidates google.com. The process often involves sequential reactions to introduce amine and amide functionalities, which are crucial for the drug's biological activity google.com.
Table 1: Selected Bioactive Picolinic Acid Derivatives and Their Therapeutic Areas
| Compound Class | Therapeutic Area | Role of Picolinic Acid Core |
|---|---|---|
| Picolinamide Derivatives | Respiratory Disorders | Forms the central scaffold for attaching functional groups responsible for therapeutic action. |
| Nicotinamide Analogs | Metabolic Diseases | Acts as a bioisostere for nicotinamide, influencing enzyme binding and activity. |
In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are built to create a library of related compounds for biological screening. Chemical suppliers describe this compound as a "versatile small molecule scaffold," indicating its utility in this approach cymitquimica.com. The pyridine ring is considered a "privileged scaffold" because it is a common motif in a vast number of biologically active compounds.
The value of this compound as a scaffold lies in its modifiable positions. The chlorine atom at the 4-position can be readily displaced by various nucleophiles (such as amines, alcohols, or thiols) in substitution reactions. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. The methyl group at the 5-position can also influence the electronic properties and steric profile of the molecule. This multi-functional nature allows for the systematic generation of a wide variety of new chemical entities, which can then be tested for activity against different biological targets, accelerating the drug discovery process.
Catalytic Applications and Environmental Remediation
The precise architecture of molecules like this compound makes them suitable for creating more complex structures used in catalysis and materials science, including the development of specialized ligands for advanced materials.
While this compound is not directly used as a catalyst for eliminating volatile organic compounds (VOCs), its derivatives can be employed in the synthesis of ligands for catalytic systems. The development of catalysts for environmental remediation, such as the oxidation of VOCs like ethyl acetate, is a critical area of research. These processes often rely on catalysts composed of noble metals supported on metal oxides. The performance of these catalysts can be significantly enhanced by the presence of organic ligands that modify the electronic properties and stability of the metal nanoparticles. Picolinate-based structures can be used to create ligands that strongly coordinate to metal centers, thereby improving the efficiency and longevity of the catalyst.
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF—such as its pore size, surface area, and catalytic activity—are directly determined by the structure of its organic ligands.
Picolinic acid derivatives are excellent candidates for MOF ligands due to the ability of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group to coordinate with metal centers. This compound can be hydrolyzed to 4-chloro-5-methylpicolinic acid, which can then be used as a ligand in MOF synthesis. The chloro and methyl substituents on the pyridine ring allow for fine-tuning of the electronic properties and geometry of the resulting MOF. This tailored design can create MOFs with specific catalytic activities, for example, by creating active sites within the pores that can facilitate specific chemical reactions nih.govresearchgate.netrsc.org. By carefully selecting ligands derived from molecules like this compound, it is possible to design MOFs that are highly effective catalysts for a range of applications, from industrial chemical synthesis to environmental remediation.
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1261739-13-2 | C₉H₁₀ClNO₂ |
| (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide | Not available | C₁₂H₁₃F₆N₃O₃ |
| 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid | Not available | C₈H₅BrF₃NO₃ |
Biological Activity and Structure Activity Relationship Sar Studies of Ethyl 4 Chloro 5 Methylpicolinate and Its Derivatives
Antimicrobial Efficacy Investigations
Picolinate (B1231196) and its related structures, such as picolinamides, have been a source of novel antimicrobial agents. Research has focused on their efficacy against various bacterial and fungal pathogens, leading to the discovery of potent compounds with unique mechanisms of action.
Inhibitory Effects against Various Bacterial Strains
The search for novel antibacterial agents is a critical area of research. While many classes of compounds are under investigation, derivatives of pyridinecarboxylic acids, the parent class of picolinates, have shown promise. For instance, certain quinone derivatives isolated from fungal sources have demonstrated activity against Gram-positive bacteria. nih.gov Similarly, studies on other heterocyclic compounds, such as 4H-pyran-4-ylidene derivatives, have identified features essential for activity against Gram-positive bacteria, including the presence of tert-butyl substituents and carboxyl groups. biorxiv.org Polypeptides and sesquiterpenes isolated from marine sources have also exhibited antibacterial properties against pathogenic strains like Staphylococcus aureus. nih.gov Although specific studies detailing the broad-spectrum bacterial inhibitory effects of Ethyl 4-chloro-5-methylpicolinate are not widely available, the general activity of related heterocyclic structures suggests a potential avenue for future investigation.
Antifungal Properties of Picolinate Analogs
The antifungal potential of picolinate analogs is well-documented, particularly through the development of fenpicoxamid (Inatreq™ active), a novel picolinamide fungicide. researchgate.net Fenpicoxamid is derived from the natural antifungal product UK-2A and demonstrates potent inhibition of mitochondrial electron transport at the Qi site of the cytochrome bc1 complex. researchgate.net
Structure-activity relationship studies on UK-2A analogs have been conducted to explore the impact of modifying the picolinic acid moiety. Researchers prepared nineteen UK-2A analogs and evaluated their inhibitory activity against the Qi site and their antifungal efficacy. While most analogs were weaker inhibitors than the parent compound UK-2A, several demonstrated comparable or slightly enhanced activity. researchgate.net These studies indicate that the 3-hydroxy-4-methoxy picolinic acid portion of UK-2A can be successfully replaced by other o-hydroxy-substituted arylcarboxylic acids while maintaining strong antifungal effects against agriculturally significant fungi like Zymoseptoria tritici. researchgate.net
Table 1: In Vitro Activity of UK-2A and its Picolinate Analogs
| Compound | Qi Site Inhibition (IC50, nM) | Z. tritici Growth Inhibition (EC50, mg/L) |
|---|---|---|
| UK-2A | 3.8 | 0.0034 |
| Analog 2 | 3.3 | - |
| Analog 5 | 2.02 | - |
| Analog 13 | 2.89 | <0.002 |
| Analog 16 | 1.55 | <0.002 |
| Fenpicoxamid | - | 0.051 |
Data sourced from Owen et al., 2018. researchgate.net A hyphen (-) indicates data not provided in the source.
Insecticidal and Pest Control Research
Derivatives of picolinic acid and related nitrogen-containing heterocycles are prominent in modern insecticide development. Their modes of action are often targeted to specific physiological processes in insects, making them effective tools for pest management.
Mode of Action Studies in Insecticidal Activity
Insecticides are broadly classified by their mode of action (MOA), with many targeting the insect's nervous system. agroorbit.comepa.gov Common targets include acetylcholinesterase (AChE), sodium channels, and nicotinic acetylcholine receptors (nAChR). agroorbit.comcroplife.org.au
A promising class of insecticides, the anthranilic diamides, which sometimes feature an N-pyridylpyrazole moiety structurally related to picolinates, act by targeting insect ryanodine receptors (RyR). nih.gov This binding action leads to the uncontrolled release of internal calcium stores, causing muscle dysfunction, paralysis, and ultimately death of the insect. nih.gov Another important class of insecticides, the neonicotinoids, act as competitive modulators of nicotinic acetylcholine receptors (nAChR), causing overstimulation of the nerve cells, which results in paralysis and death. agroorbit.comarizona.edu These targeted modes of action are crucial for developing insecticides with high efficacy against pests, including those that have developed resistance to older chemistries. nih.gov
Synergistic Effects with Co-Formulants
The effectiveness of an insecticide can be significantly enhanced by the addition of synergists. A synergist is a compound that may not be toxic on its own but increases the lethality of the active insecticide when combined. mdpi.com This strategy is particularly important for managing metabolic resistance in insect populations, where pests evolve to detoxify insecticides more efficiently. mdpi.com
Synergists often work by inhibiting detoxification enzymes, such as cytochrome P450s, esterases, or glutathione S-transferases (GSTs). mdpi.com Many plant-based compounds, including essential oils, alkaloids, and terpenes, have been investigated for their synergistic potential. For example, the natural compound sesamin has been shown to enhance the insecticidal activity of pyrethrum. mdpi.com Similarly, taxifolin, a flavonoid, can increase the toxicity of azinphos-methyl against resistant Colorado potato beetles by inhibiting esterase activity. mdpi.com The use of synergists can restore the efficacy of existing insecticides and is a key strategy in developing robust pest control formulations.
Advanced Pharmacological Screening of Picolinate Derivatives
Beyond agrochemical applications, picolinate derivatives, specifically picolinamides, have been explored for their potential as therapeutic agents. Pharmacological screening has identified their ability to interact with key biological targets, such as enzymes involved in neurodegenerative diseases.
A study investigating benzamide and picolinamide derivatives containing a dimethylamine side chain evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The structure-activity relationship investigation revealed that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives. nih.gov
One compound, designated 7a, emerged as the most potent AChE inhibitor from the series, with a half-maximal inhibitory concentration (IC50) of 2.49 µM. nih.gov This compound also showed high selectivity for AChE over BChE. Molecular docking and enzyme kinetic studies suggested that compound 7a binds to both the catalytic and peripheral sites of AChE, exhibiting a mixed-type inhibition. nih.gov These findings highlight the potential of the picolinamide scaffold in designing novel cholinesterase inhibitors for therapeutic use.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Picolinamide Derivatives
| Compound | AChE Inhibition (IC50, µM) | Selectivity Index (BChE IC50 / AChE IC50) |
|---|---|---|
| 7a | 2.49 ± 0.19 | 99.40 |
Data sourced from Zhang et al., 2018. nih.gov
In Vitro and In Vivo Assays for Therapeutic Potential
The therapeutic potential of picolinate derivatives has been explored across various domains, including oncology, virology, and neurology. Research into compounds structurally related to this compound has revealed a range of biological activities.
Anti-Tumor Activity: Derivatives of picolinic acid and related heterocyclic structures have been synthesized and evaluated for their anticancer properties. For instance, novel thiazolidine-2,4-dione derivatives have been assessed for their inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Certain compounds in this class demonstrated potent inhibition of VEGFR-2, with IC₅₀ values as low as 0.17 µM. nih.gov The anticancer activity of these derivatives was also tested against several human cancer cell lines, including liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov MCF-7 was found to be the most sensitive cell line to these new compounds. nih.gov
Similarly, quinazoline-based thiazole derivatives have been investigated as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov One compound from this series showed strong activity against MCF-7, HepG2, and lung cancer (A549) cells, with IC₅₀ values of 2.86, 5.91, and 14.79 µM, respectively. nih.gov The development of novel anticancer agents is a significant area of research, with natural products and their synthetic derivatives providing a rich source of lead compounds. rmit.edu.vnmdpi.com
| Compound Class | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione derivative (Compound 18) | MCF-7 (Breast) | 5.49 ± 0.5 µM | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 12) | MCF-7 (Breast) | 6.10 ± 0.4 µM | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 18) | HepG2 (Liver) | 9.16 ± 0.9 µM | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 12) | HCT-116 (Colon) | 8.40 ± 0.7 µM | nih.gov |
| Quinazoline-Thiazole derivative (Compound 4i) | MCF-7 (Breast) | 2.86 µM | nih.gov |
| Quinazoline-Thiazole derivative (Compound 4i) | HepG2 (Liver) | 5.91 µM | nih.gov |
| Quinazoline-Thiazole derivative (Compound 4j) | MCF-7 (Breast) | 3.09 µM | nih.gov |
Anti-HIV Activity: The search for novel anti-HIV agents has also included picolinic acid-related structures and other natural and synthetic compounds. rmit.edu.vnaabu.edu.jo Oleanolic acid, a triterpenoid identified in several plants, has demonstrated anti-HIV activity by inhibiting HIV-1 replication in acutely infected H9 cells with an EC₅₀ value of 1.7 µg/mL. nih.gov Further research into derivatives of related triterpenes, such as betulinic acid, has led to the development of compounds with extremely potent anti-HIV activity. nih.gov One such derivative exhibited an EC₅₀ value of 0.0005 µg/mL with a therapeutic index of 22,400. nih.gov In other studies, tigliane diterpenes isolated from Euphorbia nicaeensis showed significant activity against HIV-1 and HIV-2 strains, with IC₅₀ values ranging from 1.10 to 7.47 µM. mdpi.com While these compounds are not direct derivatives of this compound, they highlight the potential for discovering potent antiviral agents through the exploration of diverse chemical scaffolds.
Anxiolytic, Anticonvulsant, and Antidepressant Activities: Derivatives of picolinic acid have been specifically investigated for their neuropharmacological effects. In a search for effective anticonvulsants with a longer duration of action, several analogs of a potent picolinic acid derivative were synthesized and evaluated. nih.gov One compound, picolinic acid 2-fluorobenzylamide, emerged as the most effective in the series. nih.gov The study of such compounds is driven by the need for more effective and safer antiepileptic drugs, as existing treatments have limitations. researchgate.net The therapeutic potential of various compounds for neurological and psychiatric conditions often involves modulation of GABAergic and serotonergic systems. nih.govmdpi.com Research on plant extracts has also identified anxiolytic and anticonvulsant properties, further suggesting that diverse molecular structures can elicit these effects. mdpi.com
Molecular Interaction Studies
Ligand-Target Binding Analysis through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor. thaiscience.info This analysis provides insights into binding affinity and the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective drugs. nih.govmdpi.com
In the context of cancer research, docking studies have been instrumental in understanding how derivatives related to this compound interact with key oncogenic targets. For example, the binding modes of novel 4-methylthiazole-5-carboxylic acid derivatives with the MUC1 oncoprotein, a target for breast cancer therapy, have been analyzed to rationalize their observed in vitro activity. nih.gov
Docking simulations of 5-O-Benzoylpinostrobin derivatives with various breast cancer receptors, including estrogen receptors and human epidermal growth factor receptor 2 (HER2), have been performed to identify the most potent compound and its likely target. thaiscience.info One derivative, 4-Nitro-5-O-benzoylpinostrobin, showed a particularly high affinity for the antagonist form of HER2, with a calculated free energy of binding (ΔG) of -12.79 kcal/mol, suggesting it could be a potent HER2 inhibitor. thaiscience.info Similarly, docking studies of novel quinazoline derivatives with the EGFR kinase domain have helped to elucidate their binding interactions and support their potential as anticancer agents. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are crucial for ligand binding and inhibitory activity. nih.govnih.gov
Complexation with Metal Ions and Biological Relevance
Picolinic acid and its derivatives are effective chelating agents, capable of forming stable coordination complexes with a wide range of metal ions. nih.govnii.ac.jp This ability to bind metals is central to their biological relevance, as metallo-complexes often exhibit enhanced or entirely new biological activities compared to the free ligands. nih.govmdpi.com
Transition metals are essential for many biological processes, and their ions are often found in the active sites of enzymes and proteins. mdpi.com The coordination of picolinate ligands to metal ions like manganese (Mn²⁺), copper (Cu²⁺), zinc (Zn²⁺), and chromium (Cr³⁺) can significantly influence their biological properties. nih.govresearchgate.netresearchgate.net
Enzyme Inhibition: As mentioned previously, metal complexes of picolinic acids have shown potent α-glucosidase inhibitory activity, making them relevant for diabetes research. nih.govresearchgate.net
MRI Contrast Agents: Picolinate pendant arms have been attached to macrocyclic polyamines to create ligands that form highly stable complexes with Mn²⁺. researchgate.net These complexes are being investigated as potential contrast agents for magnetic resonance imaging (MRI). researchgate.net
Biological Transport and Redox Activity: Chromium(III) picolinate is a widely used dietary supplement. Studies on its interaction with biomolecules like bovine serum albumin (BSA) and DNA provide insights into how these complexes are transported and their potential for redox reactions within a biological system. researchgate.net The formation of such complexes can be crucial for the bioavailability and mechanism of action of the metal ion. mdpi.comresearchgate.net
The composition and structure of these metal complexes can be controlled by varying reaction conditions such as the solvent and metal-to-ligand ratio, leading to diverse architectures from mononuclear compounds to coordination polymers. nih.gov
Toxicological Profile Assessment in Research Contexts
Assessing the toxicological profile of a chemical compound is critical in a research context to understand its potential hazards and to guide further development. While specific toxicological data for this compound is limited, studies on related compounds, particularly chromium picolinate, provide valuable insights into the picolinate moiety.
Environmental Fate and Impact Studies
The environmental fate and impact of chemical compounds are important considerations. Pharmaceuticals and their derivatives can be released into the environment, where they may persist and cause unintended effects on ecosystems. mdpi.com
Picolinic acid has been studied for its role in advanced oxidation processes for environmental remediation. It can act as a chelating agent that enhances the degradation of micropollutants in Peracetic Acid–Fe(III) systems. acs.org This suggests that picolinates can be involved in chemical transformations in the environment.
However, the presence of a chloro-substituent, as in this compound, raises potential environmental concerns. Chlorinated organic compounds can be persistent and toxic to aquatic life. fishersci.com For example, the related compound Ethyl 4-chloroacetoacetate is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com Therefore, the environmental profile of chlorinated picolinates would require careful evaluation to understand their persistence, bioaccumulation potential, and ecotoxicity.
Safety Considerations for Agricultural and Pharmaceutical Applications
The safety profile of any chemical compound is a critical aspect of its potential application in agriculture and medicine. For picolinate derivatives, these considerations are guided by their mode of action, environmental persistence, and potential for off-target effects.
In agricultural applications, picolinic acid derivatives are widely recognized as synthetic auxin herbicides. mdpi.com Prominent examples from this class include picloram, clopyralid, and aminopyralid. nih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. A significant safety consideration for these herbicides is their potential for persistence in soil and water, which can lead to contamination of compost and subsequent damage to non-target crops. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented measures to mitigate these risks, such as restrictions on the use of treated plant materials for compost. epa.gov
The environmental fate of these herbicides is influenced by factors such as soil type, moisture, and microbial activity, which affect their degradation. mdpi.com While generally exhibiting low acute toxicity to mammals, birds, and fish, the long-term ecological impact of their persistence is a key area of ongoing research and regulatory oversight. epa.gov
From a pharmaceutical perspective, derivatives of the closely related picolinamide structure have been investigated for their potential as antitumor agents. These studies, however, are in the preclinical stages and comprehensive safety profiles in humans have not been established. Any potential pharmaceutical application of a picolinate derivative would necessitate extensive toxicological studies to determine its safety and efficacy.
Interactive Data Table: General Safety and Application Data for Picolinate Derivatives
| Compound Class | Primary Application | Key Safety Considerations | Regulatory Notes |
| Picolinic Acid Herbicides | Agriculture (Herbicides) | Soil and water persistence, potential for compost contamination, damage to non-target plants. | Regulated by environmental agencies (e.g., EPA) with specific use restrictions. epa.gov |
| Picolinamide Derivatives | Research (Potential Antitumor Agents) | Preclinical stage, full toxicological profile not established. | Not approved for therapeutic use. |
| This compound | Chemical Synthesis | Limited data; general irritant warnings. sigmaaldrich.com | Not registered as an active ingredient in agricultural or pharmaceutical products. |
Detailed Research Findings
Research into the herbicidal activity of picolinic acid derivatives has revealed key structural features that influence their efficacy. The pyridine (B92270) ring and the carboxylic acid group are generally essential for auxin-mimicking activity. Modifications to the substituents on the pyridine ring can significantly alter the herbicidal spectrum and potency. For instance, the introduction of a phenyl-substituted pyrazolyl group at the 6-position of the picolinic acid structure has been shown to yield compounds with potent herbicidal activity. mdpi.comnih.gov
In one study, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives were synthesized and tested for their herbicidal effects. Several of these compounds exhibited better post-emergence herbicidal activity against broadleaf weeds than the commercial herbicide picloram. mdpi.com This suggests that the derivatization of the picolinic acid core can lead to enhanced biological activity.
While no specific studies on the biological activity of this compound were identified, its structure suggests it could serve as a scaffold for the synthesis of more complex molecules with potential biological activities. The presence of the chloro and methyl groups on the pyridine ring, along with the ethyl ester, provides sites for further chemical modification.
Computational and Theoretical Investigations of Ethyl 4 Chloro 5 Methylpicolinate
Electronic Structure Analysis
Electronic structure analysis is fundamental to understanding the reactivity and properties of a molecule. Key aspects of this analysis include Frontier Molecular Orbital Theory and Natural Bond Orbital Analysis.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. wikipedia.org
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. nih.gov
For Ethyl 4-chloro-5-methylpicolinate, a theoretical study would calculate the energies of the HOMO and LUMO. This would allow for the determination of global reactivity descriptors, as detailed in the table below. These descriptors provide quantitative measures of the molecule's reactivity.
Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |
This table outlines the standard descriptors that would be calculated from the HOMO and LUMO energies of this compound in a computational study.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, offering a chemically intuitive representation of the electron density. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. usc.edu
A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. materialsciencejournal.org The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. researchgate.net
Table 2: Hypothetical Major NBO Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π*(C-C) | Value |
| LP (O) of Ester | π*(C=O) | Value |
| σ (C-H) of Methyl | σ*(C-C) | Value |
This table presents a hypothetical summary of significant donor-acceptor interactions that would be quantified by an NBO analysis of this compound. The 'Value' entries would be determined through actual quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that reveals the conformational landscape of a molecule. nih.gov
For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different conditions. nih.gov
The results of an MD simulation would typically be analyzed to determine the distribution of dihedral angles for the flexible parts of the molecule, identifying the most populated (and therefore most stable) conformational states.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the biological activity. mdpi.comnih.gov
A validated QSAR model can then be used to predict the biological efficacy of new, untested compounds, such as this compound, provided it falls within the applicability domain of the model. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. jocpr.com
Predictive Toxicology and Environmental Risk Assessment Models (e.g., SPARC)
Predictive toxicology models are computational tools used to estimate the potential toxicity and environmental fate of chemicals. These models are essential for identifying potential hazards early in the development of a new compound, reducing the need for extensive animal testing.
One such model is SPARC (SPARC Performs Automated Reasoning in Chemistry), which uses computational algorithms based on fundamental chemical principles to predict a wide range of physical and chemical properties of organic molecules. These properties are crucial for assessing environmental risk and include parameters like vapor pressure, solubility, and reaction rate constants with environmental oxidants.
By inputting the structure of this compound into a model like SPARC, one could obtain predictions for its environmental persistence, bioaccumulation potential, and toxicity. This information is vital for ensuring the environmental safety of the compound.
Q & A
Q. What are the best practices for reporting synthetic procedures in journals?
- Methodological Answer :
Detailed Experimental Sections : Include exact molar ratios, reaction times, and purification gradients.
Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files (CIF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
